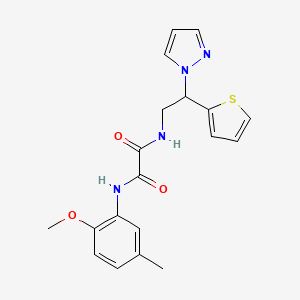

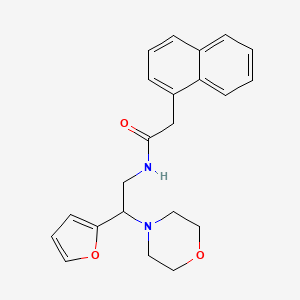

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide, also known as FMNA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMNA belongs to a class of compounds called acylhydrazones, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

Betti Reaction and Secondary Carbo-Piancatelli Rearrangement

The condensation of 2-naphthol, furfural, and acetamide, in the presence of boric acid as an acidic catalyst, has led to an unexpected product through a secondary carbo-Piancatelli rearrangement. This process is significant for the synthesis of complex organic compounds, demonstrating the intricate reactions possible with naphthol, furfural, and acetamide derivatives (Gutnov, Abaev, & Demidov, 2019).

Efficient Synthesis of Acetamide Derivatives

A method for the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives has been developed. This one-pot, three-component synthesis utilizes 2-naphthol, aldehydes, and amides, facilitated by DBU as a catalyst in ethanol, showcasing an environmentally friendly, straightforward protocol (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Photochromic Benzochromenes Synthesis

Research has shown the synthesis of photochromic benzochromenes from 5-hydroxy substituted naphthofurans and naphthothiazoles, elucidating the potential for creating materials with unique optical properties. These findings indicate a route to developing advanced materials for optical applications (Aiken et al., 2014).

Antiproliferative Activities of Acetamide Derivatives

Certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, including quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one, have been synthesized and shown to possess antiproliferative activities against various human cancer cell lines. This research highlights the therapeutic potential of these compounds in cancer treatment (Chen et al., 2013).

Furonaphthoquinones Synthesis

The synthesis of furonaphthoquinones through reactions involving 2-acetoxy-1,4-naphthoquinone and N-(1-propenyl)morpholine under specific conditions has been documented. This work contributes to the knowledge base of naphthoquinone derivatives' chemical synthesis (Kakisawa & Tateishi, 1970).

Organic Thermoelectric Performance Optimization

A study on n-type fused lactam semiconducting polymers for thermoelectric and transistor applications demonstrates the importance of reducing the central acene core size for enhancing electronic performance. This research offers insights into the design of high-performance materials for thermoelectric applications (Chen et al., 2020).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c25-22(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-20(21-9-4-12-27-21)24-10-13-26-14-11-24/h1-9,12,20H,10-11,13-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKFQYBUDVCCBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2984319.png)

![tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2984328.png)

![1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one](/img/structure/B2984333.png)